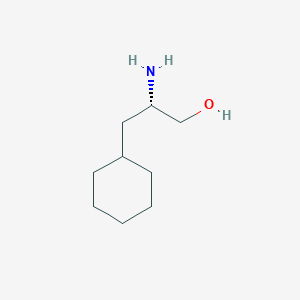

(S)-2-Amino-3-cyclohexylpropan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-cyclohexylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c10-9(7-11)6-8-4-2-1-3-5-8/h8-9,11H,1-7,10H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDRYURVUDZKSG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Amino-3-cyclohexylpropan-1-ol: Chemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3-cyclohexylpropan-1-ol is a chiral amino alcohol that has garnered significant attention in the field of medicinal chemistry. Its structural features, particularly the presence of a cyclohexyl group and a stereocenter, make it a valuable building block in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical properties of this compound, its synthesis, and its prominent role in the development of renin inhibitors, a class of drugs targeting the Renin-Angiotensin System (RAS) for the management of hypertension.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound and its commonly used hydrochloride salt are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | This compound | This compound Hydrochloride |

| IUPAC Name | (2S)-2-amino-3-cyclohexylpropan-1-ol | (2S)-2-amino-3-cyclohexylpropan-1-ol hydrochloride |

| Synonyms | (S)-3-Cyclohexylalaninol, L-Cyclohexylalaninol | (S)-(+)-2-Amino-3-cyclohexyl-1-propanol hydrochloride |

| CAS Number | 131288-67-0[1] | 117160-99-3 |

| Molecular Formula | C₉H₁₉NO[1] | C₉H₂₀ClNO |

| Molecular Weight | 157.25 g/mol [1] | 193.71 g/mol |

| Appearance | White or light yellow crystal | Solid |

| Melting Point | Not specified | 230 °C (decomposes) |

| Solubility | Soluble in water and alcohol[2] | Not specified |

| pKa (Predicted) | 12.86 ± 0.10[1] | Not applicable |

Synthesis

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a general and common laboratory-scale approach involves the reduction of the corresponding α-amino acid, (S)-cyclohexylalanine.

Experimental Protocol: Reduction of (S)-Cyclohexylalanine

Objective: To synthesize this compound by the reduction of the carboxylic acid functionality of (S)-cyclohexylalanine.

Materials:

-

(S)-cyclohexylalanine

-

Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent (e.g., borane-tetrahydrofuran complex)

-

Anhydrous tetrahydrofuran (THF) or other appropriate aprotic solvent

-

Hydrochloric acid (HCl) for workup

-

Sodium hydroxide (NaOH) for neutralization

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous THF.

-

Addition of Amino Acid: (S)-cyclohexylalanine is dissolved in anhydrous THF and slowly added to the LiAlH₄ suspension via the dropping funnel. The addition is typically performed at 0 °C to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is known as the Fieser workup and is used to precipitate the aluminum salts, making them easier to filter off.

-

Filtration and Extraction: The resulting precipitate is removed by filtration, and the filter cake is washed with THF. The filtrate is then concentrated under reduced pressure. The residue is dissolved in water and extracted with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed in vacuo to yield the crude this compound. Further purification can be achieved by distillation or crystallization, often after conversion to its hydrochloride salt.

Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable reagent that reacts violently with water. All manipulations should be carried out in a fume hood under anhydrous conditions by trained personnel.

Biological Significance and Application in Drug Development

This compound is a key chiral intermediate in the synthesis of the direct renin inhibitor, aliskiren.[3] Renin is an enzyme that plays a critical role in the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance.

The Renin-Angiotensin System (RAS) Signaling Pathway

The RAS pathway is a major target for antihypertensive drugs. Renin inhibitors, synthesized using building blocks like this compound, block the initial and rate-limiting step of this cascade.[4]

Caption: The Renin-Angiotensin System (RAS) and the point of inhibition by drugs derived from this compound.

Experimental Protocol: Renin Inhibition Assay

To assess the efficacy of renin inhibitors synthesized from this compound, a fluorometric renin inhibitor screening assay is commonly employed.

Objective: To determine the inhibitory activity of a test compound on renin activity.

Principle: The assay utilizes a synthetic peptide substrate that is quenched. Upon cleavage by renin, a fluorophore is released, and the resulting fluorescence is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of fluorescence generation.[5][6]

Materials:

-

Human recombinant renin

-

Renin substrate (FRET-based peptide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)[5]

-

Test compound (renin inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Aliskiren)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of renin, renin substrate, and the test compound at various concentrations in the assay buffer.

-

Assay Setup: In a 96-well microplate, add the following to respective wells:

-

Blank wells: Assay buffer only.

-

Control wells (100% activity): Assay buffer and renin substrate.

-

Inhibitor wells: Assay buffer, renin substrate, and the test compound at different concentrations.

-

-

Pre-incubation: Pre-incubate the plate with the test compounds for a short period (e.g., 10-15 minutes) at the desired reaction temperature (e.g., 37°C) to allow for inhibitor binding.[6]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the renin solution to all wells except the blanks.

-

Measurement: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm or 540/590 nm, depending on the substrate) over time.[6][7]

-

Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control wells. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

References

An In-depth Technical Guide to (S)-2-Amino-3-cyclohexylpropan-1-ol: Molecular Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-cyclohexylpropan-1-ol, also known as 3-Cyclohexyl-L-alaninol, is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its unique structural features, comprising a primary alcohol, a primary amine, and a cyclohexyl moiety, make it a valuable intermediate in the development of therapeutic agents, most notably renin inhibitors for the management of hypertension. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, detailed synthetic protocols, and its role in drug development, with a focus on its application in the synthesis of renin inhibitors.

Molecular Structure and Chemical Properties

This compound possesses a stereochemically defined structure that is fundamental to its utility in asymmetric synthesis. The molecule features a propane backbone with a cyclohexyl group at the C3 position, an amino group at the C2 position with (S)-stereochemistry, and a primary hydroxyl group at the C1 position.

Chemical Identifiers:

-

IUPAC Name: (2S)-2-amino-3-cyclohexylpropan-1-ol

-

Synonyms: 3-Cyclohexyl-L-alaninol, L-Cyclohexylalaninol

-

CAS Number: 131288-67-0

The presence of both an amino and a hydroxyl group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis. It is soluble in water and alcohol solvents.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and predicted spectroscopic data for this compound and its common hydrochloride salt is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₉NO | [1][2] |

| Molecular Weight | 157.25 g/mol | [1][2][3] |

| Appearance | White or light yellow crystal | [1] |

| Melting Point (HCl salt) | 230 °C (decomposes) | |

| Optical Activity (HCl salt) | [α]₂₀/D +2.6° (c=1 in methanol) | |

| Topological Polar Surface Area | 46.2 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of the corresponding amino acid, L-cyclohexylalanine. A general and efficient method involves the catalytic hydrogenation of L-phenylalanine to L-cyclohexylalanine, followed by reduction of the carboxylic acid or its derivative.

Experimental Protocol: Synthesis from L-Phenylalanine

This protocol is adapted from established methods for the reduction of aromatic amino acids and their derivatives.

Step 1: Synthesis of L-Cyclohexylalanine from L-Phenylalanine

A detailed experimental procedure for the synthesis of L-cyclohexylalanine has been reported in the literature. One common method involves the catalytic hydrogenation of L-phenylalanine.

Step 2: Reduction of L-Cyclohexylalanine to this compound

The reduction of the carboxylic acid moiety of L-cyclohexylalanine to the primary alcohol can be achieved using a suitable reducing agent. A common method for the reduction of amino acids to amino alcohols is through the use of borane complexes or by converting the carboxylic acid to an ester followed by reduction with a hydride reagent like sodium borohydride.

Illustrative Experimental Procedure for the Reduction of an Amino Acid Ester:

-

Esterification of L-Cyclohexylalanine: The carboxylic acid of L-cyclohexylalanine is first converted to an ester, for example, a methyl or ethyl ester, using standard esterification methods (e.g., reaction with the corresponding alcohol in the presence of an acid catalyst like thionyl chloride or HCl gas).

-

Reduction of the Ester: The resulting L-cyclohexylalanine ester is then reduced. For instance, the inorganic acid salt of the L-cyclohexylalanine ester can be reduced by the dropwise addition of a significant excess (typically 3.0-5.0 equivalents) of an aqueous sodium borohydride (NaBH₄) solution. The reaction is typically carried out at a controlled temperature, for example, between 10-40°C.

Note: This is a generalized procedure. Specific reaction conditions, such as solvent, temperature, and reaction time, should be optimized for each specific substrate and scale.

Applications in Drug Development

This compound is a key chiral building block in the synthesis of complex pharmaceutical molecules. Its primary application is in the development of renin inhibitors.

Role in the Synthesis of Renin Inhibitors

Renin is an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. Overactivity of this system can lead to hypertension. Renin inhibitors block the first and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I, thereby reducing the production of angiotensin II, a potent vasoconstrictor.

This compound is incorporated into the structure of potent and orally bioavailable renin inhibitors. Its cyclohexyl group can occupy a hydrophobic pocket in the active site of the renin enzyme, contributing to the binding affinity and potency of the inhibitor.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The diagram below illustrates the RAAS and the point of intervention for renin inhibitors.

Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of action of renin inhibitors.

Experimental Workflows

General Workflow for the Synthesis and Characterization

The following diagram outlines the typical experimental workflow from starting materials to the final, characterized product.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This compound is a valuable and versatile chiral intermediate in medicinal chemistry and drug development. Its straightforward synthesis from readily available precursors and its utility in constructing complex molecular architectures, particularly for renin inhibitors, underscore its importance. Further exploration of its applications in the synthesis of other biologically active molecules remains an active area of research. This guide provides a foundational understanding of its properties and synthesis for researchers and scientists in the field.

References

An In-depth Technical Guide to the Synthesis of (S)-2-Amino-3-cyclohexylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3-cyclohexylpropan-1-ol, also known as L-cyclohexylalaninol, is a chiral amino alcohol of significant interest in medicinal chemistry and organic synthesis. Its structural motif is incorporated into various pharmaceutical agents, acting as a key building block for molecules with therapeutic potential. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, with a focus on detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthetic Strategy: Reduction of L-Cyclohexylalanine Derivatives

The most prevalent and stereospecific method for the synthesis of this compound involves the reduction of the carboxylic acid or ester functionality of the readily available chiral amino acid, L-cyclohexylalanine. This approach preserves the stereochemistry at the C2 position, yielding the desired (S)-enantiomer of the amino alcohol.

Method 1: Reduction of L-Cyclohexylalanine using Borane Reagents

A common and effective method for the direct reduction of the carboxylic acid of L-cyclohexylalanine is the use of borane reagents, such as borane-tetrahydrofuran complex (BH3·THF) or borane-dimethyl sulfide complex (BMS).

Experimental Protocol:

-

Preparation: A solution of L-cyclohexylalanine in a dry aprotic solvent, typically tetrahydrofuran (THF), is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: A solution of borane-tetrahydrofuran complex (typically 2-3 equivalents) is added dropwise to the L-cyclohexylalanine solution at a controlled temperature, usually 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified period, often several hours, until the reaction is complete as monitored by a suitable technique (e.g., thin-layer chromatography).

-

Quenching: The reaction is carefully quenched by the slow addition of methanol, which reacts with the excess borane.

-

Work-up: The solvent is removed under reduced pressure. The residue is then treated with an aqueous acid (e.g., HCl) to hydrolyze the amino-borane complex and to form the hydrochloride salt of the product.

-

Purification: The aqueous solution is washed with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities. The aqueous layer is then basified (e.g., with NaOH) to a pH of approximately 10-12, and the free amino alcohol is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by crystallization or chromatography to obtain the final product of high purity.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95% |

| Enantiomeric Excess | >99% |

Reaction Pathway:

Method 2: Reduction of L-Cyclohexylalanine Esters with Lithium Aluminum Hydride (LiAlH4)

An alternative and highly effective method involves the esterification of L-cyclohexylalanine followed by reduction of the resulting ester with a powerful reducing agent like lithium aluminum hydride (LiAlH4).

Experimental Protocol:

-

Esterification: L-cyclohexylalanine is first converted to its corresponding methyl or ethyl ester. A common method is to react L-cyclohexylalanine with thionyl chloride in methanol or ethanol at low temperatures (e.g., 0 °C to room temperature).

-

Preparation for Reduction: The crude L-cyclohexylalanine ester is dissolved in a dry aprotic solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere.

-

Reduction: This solution is then added dropwise to a stirred suspension of lithium aluminum hydride (typically 1.5-2 equivalents) in the same solvent at 0 °C. The reaction is highly exothermic and requires careful temperature control.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for several hours until completion.

-

Work-up (Fieser method): The reaction is carefully quenched by the sequential and dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. This procedure is crucial for the safe decomposition of excess LiAlH4 and the formation of a granular precipitate of aluminum salts.

-

Isolation: The resulting slurry is filtered, and the solid aluminum salts are washed thoroughly with the reaction solvent. The combined filtrate and washings are then dried over an anhydrous salt and the solvent is removed under reduced pressure to give the crude amino alcohol.

-

Purification: The product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Quantitative Data:

| Parameter | Value |

| Typical Yield (overall) | 75-90% |

| Enantiomeric Excess | >99% |

Reaction Pathway:

Conclusion

The synthesis of this compound is most reliably achieved through the stereospecific reduction of L-cyclohexylalanine or its ester derivatives. The choice between direct reduction of the carboxylic acid with borane reagents and the two-step esterification-reduction sequence with LiAlH4 will depend on factors such as the availability of reagents, scale of the reaction, and safety considerations. Both methods are capable of providing the target molecule in high yield and excellent enantiomeric purity, making it readily accessible for its applications in research and development. This guide provides the necessary foundational information for the successful synthesis of this important chiral building block.

An In-depth Technical Guide on (S)-2-Amino-3-cyclohexylpropan-1-ol (CAS Number: 131288-67-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3-cyclohexylpropan-1-ol, also known as L-Cyclohexylalaninol, is a chiral amino alcohol that serves as a critical building block in synthetic organic chemistry. Its structural features, including a primary amine, a primary alcohol, and a cyclohexyl moiety, make it a valuable intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and a significant application in the development of renin inhibitors.

Chemical and Physical Properties

This compound is a white to light yellow solid.[1] It is soluble in water and alcohol.[1] The majority of commercially available data pertains to its more stable hydrochloride salt, (S)-(+)-2-Amino-3-cyclohexyl-1-propanol hydrochloride (CAS: 117160-99-3).

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | (S)-(+)-2-Amino-3-cyclohexyl-1-propanol hydrochloride |

| CAS Number | 131288-67-0[2] | 117160-99-3 |

| Molecular Formula | C₉H₁₉NO[2] | C₉H₂₀ClNO[3] |

| Molecular Weight | 157.25 g/mol [2] | 193.71 g/mol |

| Appearance | White or light yellow crystal[1] | Solid[4] |

| Melting Point | Not reported | 230 °C (decomposes) |

| Optical Activity | Not reported | [α]20/D +2.6° (c=1 in methanol) |

| Purity | >95% (typical) | >97% (typical) |

Table 2: Computed and Spectroscopic Data for this compound

| Data Type | Value/Prediction |

| Topological Polar Surface Area | 46.2 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Predicted ¹H-NMR | Available through spectral databases |

| Predicted ¹³C-NMR | Available through spectral databases |

| InChI Key | QWDRYURVUDZKSG-VIFPVBQESA-N |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of the corresponding amino acid, L-cyclohexylalanine. A common synthetic strategy involves a three-step process: N-protection of the amino group, reduction of the carboxylic acid, and subsequent deprotection.

Experimental Protocol: Synthesis of this compound

Step 1: N-Boc Protection of L-Cyclohexylalanine

-

To a solution of L-cyclohexylalanine (1 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium bicarbonate (2.5 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in THF dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once complete, remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Boc-L-cyclohexylalanine.

Step 2: Reduction of Boc-L-cyclohexylalanine

-

Dissolve Boc-L-cyclohexylalanine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C.

-

Add borane dimethyl sulfide complex (BH₃·SMe₂, 1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0°C and quench by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield Boc-(S)-2-amino-3-cyclohexylpropan-1-ol.

Step 3: Deprotection of Boc-(S)-2-amino-3-cyclohexylpropan-1-ol

-

Dissolve Boc-(S)-2-amino-3-cyclohexylpropan-1-ol (1 equivalent) in a minimal amount of dichloromethane (DCM) or methanol.

-

Add an excess of 4 M HCl in dioxane or trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent and excess acid in vacuo.

-

The resulting crude product, this compound hydrochloride, can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Application in Drug Development: Synthesis of Renin Inhibitors

A significant application of this compound is in the synthesis of direct renin inhibitors, a class of antihypertensive agents.[3] These drugs target the enzyme renin, which plays a crucial role in the Renin-Angiotensin System (RAS), a key regulator of blood pressure.

The Renin-Angiotensin Signaling Pathway

The RAS is a hormonal cascade that begins with the cleavage of angiotensinogen by renin to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention. Both of these effects contribute to an increase in blood pressure. Direct renin inhibitors block the first and rate-limiting step of this pathway.

Experimental Protocol: Synthesis of a Renin Inhibitor Intermediate

This protocol describes a representative peptide coupling reaction to form an amide bond, a common step in the synthesis of many renin inhibitors, using this compound.

Materials:

-

This compound hydrochloride

-

A suitable N-protected amino acid or carboxylic acid partner

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid/carboxylic acid (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.

-

Stir the solution at 0°C for 30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve this compound hydrochloride (1 equivalent) in anhydrous DMF and add DIPEA (2.2 equivalents) to neutralize the hydrochloride and act as a base.

-

Add the solution of the free amine to the activated carboxylic acid mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide product.

Conclusion

This compound is a versatile chiral building block with significant applications in the synthesis of pharmaceuticals, most notably renin inhibitors. Its straightforward synthesis from L-cyclohexylalanine and its utility in forming key structural motifs underscore its importance for researchers and professionals in drug discovery and development. The detailed protocols and pathway visualizations provided in this guide offer a solid foundation for its practical application in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]

An In-depth Technical Guide on (S)-2-Amino-3-cyclohexylpropan-1-ol: Properties, Synthesis, and Role in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (S)-2-Amino-3-cyclohexylpropan-1-ol, a key chiral building block in pharmaceutical synthesis. It details experimental protocols for its synthesis and analysis, and explores its significant role in the development of renin inhibitors, a class of drugs used to treat hypertension.

Core Physical and Chemical Properties

This compound, also known as L-cyclohexylalaninol, is a white to light yellow crystalline solid.[1] It is soluble in water and alcohol solvents.[1] The following tables summarize its key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉NO | [2] |

| Molecular Weight | 157.25 g/mol | [2] |

| Boiling Point | 120 °C (at 1 Torr) | |

| pKa | 12.86 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in water and alcohol | [1] |

Table 1: Physical and Chemical Properties of this compound

The hydrochloride salt of this compound is also commonly used and has the following properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₉NO·HCl | |

| Molecular Weight | 193.71 g/mol | |

| Melting Point | 230 °C (decomposes) | |

| Optical Activity | [α]₂₀/D +2.6°, c = 1 in methanol |

Table 2: Properties of this compound Hydrochloride

Synthesis and Experimental Protocols

The synthesis of this compound is of significant interest due to its application in the pharmaceutical industry. A common and effective method involves the reduction of the corresponding amino acid, L-cyclohexylalanine. While specific, detailed industrial protocols are often proprietary, a general experimental procedure based on established chemical transformations is outlined below.

Synthesis of this compound from L-cyclohexylalanine

This procedure involves the reduction of the carboxylic acid group of the amino acid to a primary alcohol.

Materials:

-

L-cyclohexylalanine

-

Borane-tetrahydrofuran complex (BH₃·THF) or Lithium aluminum hydride (LiAlH₄)

-

Dry tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Protection of the Amine Group (Optional but Recommended): To avoid side reactions, the amine group of L-cyclohexylalanine can be protected with a suitable protecting group such as tert-butyloxycarbonyl (Boc). This involves reacting L-cyclohexylalanine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like sodium bicarbonate in a solvent mixture such as dioxane and water.

-

Reduction of the Carboxylic Acid: The protected or unprotected L-cyclohexylalanine is dissolved in a dry, aprotic solvent like THF under an inert atmosphere (e.g., nitrogen or argon). The reducing agent (e.g., BH₃·THF or LiAlH₄) is then added slowly at a controlled temperature, typically 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of water or an aqueous acid solution at 0 °C. If LiAlH₄ was used, a standard Fieser workup (sequential addition of water, 15% NaOH solution, and water) is performed. The resulting solids are filtered off, and the filtrate is collected.

-

Deprotection (if applicable): If a protecting group was used, it is removed at this stage. For a Boc group, this is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent.

-

Isolation and Purification: The crude product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by crystallization.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the protons on the propane backbone, and the protons of the amine and hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the nine carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the range of 3200-3600 cm⁻¹), C-H stretching vibrations (around 2850-3000 cm⁻¹), and C-O stretching vibrations (around 1050-1150 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Role in Drug Development: Synthesis of Renin Inhibitors

A primary application of this compound is as a crucial chiral intermediate in the synthesis of renin inhibitors. Renin is an enzyme that plays a key role in the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that regulates blood pressure. By inhibiting renin, the production of angiotensin II, a potent vasoconstrictor, is reduced, leading to a decrease in blood pressure.

Aliskiren is a potent and selective direct renin inhibitor used for the treatment of hypertension. The synthesis of Aliskiren utilizes this compound as a key building block to introduce the necessary stereochemistry and the cyclohexyl moiety, which is important for binding to the active site of the renin enzyme.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The diagram below illustrates the RAAS pathway and the point of action for renin inhibitors.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of renin inhibitors.

Generalized Workflow for Renin Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a renin inhibitor like Aliskiren, highlighting the incorporation of this compound.

Caption: Generalized workflow for the synthesis of a renin inhibitor using this compound.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in the pharmaceutical industry, particularly in the synthesis of renin inhibitors for the management of hypertension. Its specific stereochemistry and structural features make it an essential component for achieving high potency and selectivity in drug candidates. A thorough understanding of its physical and chemical properties, as well as reliable synthetic and analytical protocols, is crucial for its effective utilization in drug discovery and development.

References

A Technical Guide to (S)-2-Amino-3-cyclohexylpropan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of (S)-2-amino-3-cyclohexylpropan-1-ol, a chiral amino alcohol widely utilized as a key building block in synthetic organic chemistry and drug development. It details the compound's chemical identity, physicochemical properties, synthesis methodologies, and significant applications, with a focus on its role in the preparation of therapeutic agents.

Chemical Identity and Properties

This compound is a chiral compound valued for its bifunctional nature, containing both a primary amine and a primary alcohol. This structure makes it a versatile intermediate in the synthesis of complex molecular targets.

IUPAC Name and Synonyms

-

Systematic IUPAC Name: (2S)-2-amino-3-cyclohexylpropan-1-ol

-

Common Synonyms: 3-Cyclohexyl-L-alaninol, (S)-(+)-2-Amino-3-cyclohexyl-1-propanol[1]

-

CAS Number: 131288-67-0

Physicochemical Data

The key physical and chemical properties of this compound and its common hydrochloride salt are summarized in the table below for easy reference and comparison.

| Property | Value (Free Base) | Value (Hydrochloride Salt) |

| Molecular Formula | C₉H₁₉NO[2][3] | C₉H₂₀ClNO[1] |

| Molecular Weight | 157.25 g/mol [3][4] | 193.71 g/mol [1][5] |

| Appearance | White or light yellow crystal[2] | Solid[6] |

| Melting Point | Not available | 230 °C (dec.)[5] |

| Boiling Point | 282.7 °C at 760 mmHg (Predicted) | Not available |

| Density | 0.984 g/cm³ (Predicted) | Not available |

| Optical Activity | Not available | [α]²⁰/D +2.6° (c=1 in methanol)[5] |

| pKa | 12.86 ± 0.10 (Predicted)[3] | Not applicable |

| Storage Temperature | 2-8°C, Sealed in dry, Keep in dark place[3] | Not specified |

Applications in Drug Development

The primary application of this compound in the pharmaceutical industry is as a chiral intermediate. Its specific stereochemistry and functional groups are crucial for building the core structures of complex active pharmaceutical ingredients (APIs).

Its most notable use is in the synthesis of renin inhibitors, a class of drugs used to treat hypertension.[1][5] The cyclohexyl side chain serves as a hydrophobic P1 substituent that can fit into the S1 binding pocket of the renin enzyme, while the amino alcohol backbone provides a scaffold for further molecular elaboration.

Synthesis Methodology

This compound is most commonly synthesized via the chemical reduction of its parent amino acid, 3-Cyclohexyl-L-alanine.[2] This approach preserves the stereochemical integrity of the chiral center. While various reducing agents can be employed, methods involving borane complexes are particularly effective for the direct reduction of the carboxylic acid moiety to a primary alcohol.

Representative Experimental Protocol: Reduction of 3-Cyclohexyl-L-alanine

The following protocol is a representative procedure adapted from a well-established method for the reduction of α-amino acids using a borane-methyl sulfide (BMS) complex. This method is highly effective for non-polar amino acids like 3-Cyclohexyl-L-alanine.

Disclaimer: This is a representative protocol and has not been optimized for this specific substrate. Appropriate risk assessments and small-scale trials should be conducted before scaling up.

Materials:

-

3-Cyclohexyl-L-alanine

-

Anhydrous Tetrahydrofuran (THF)

-

Borane-methyl sulfide complex (BMS, ~10 M in THF)

-

Methanol (MeOH)

-

6 M Sodium Hydroxide (NaOH)

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

Procedure:

-

Reaction Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.

-

Reagent Charging: The flask is charged with 3-Cyclohexyl-L-alanine (1.0 eq.) and anhydrous THF. The resulting suspension is stirred.

-

Reduction: The suspension is cooled to 0°C in an ice bath. Borane-methyl sulfide complex (approx. 1.1 eq.) is added dropwise via syringe over 1-2 hours, maintaining the internal temperature below 5°C. Hydrogen gas evolution will be observed.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Quenching: The reaction is cooled to 0°C, and methanol is added slowly and cautiously to quench the excess borane complex until gas evolution ceases.

-

Solvent Removal: The solvent (THF, methanol, and dimethyl sulfide) is removed under reduced pressure using a rotary evaporator.

-

Hydrolysis: The resulting residue is dissolved in 6 M aqueous NaOH and refluxed for 4 hours to hydrolyze any borate ester intermediates.

-

Workup and Extraction: The mixture is cooled and saturated with solid potassium carbonate to reduce the solubility of the product in the aqueous layer. The aqueous phase is then extracted multiple times with chloroform or dichloromethane.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amino alcohol.

-

Purification: The crude product can be purified by vacuum distillation or crystallization to afford this compound as a solid.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and the key chemical transformation.

Caption: General workflow for the synthesis of this compound.

Caption: Key chemical transformation from amino acid to amino alcohol.

Safety Information

The hydrochloride salt of this compound is classified with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation mark)[5]

-

Signal Word: Warning[5]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be performed in a well-ventilated fume hood.

References

- 1. Formal total synthesis of the potent renin inhibitor aliskiren: application of a SmI2-promoted acyl-like radical coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total synthesis of "aliskiren": the first Renin inhibitor in clinical practice for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The development of a complementary pathway for the synthesis of aliskiren - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. WO2012052829A1 - Synthesis of aliskiren - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic and Synthetic Profile of (S)-2-Amino-3-cyclohexylpropan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the chiral amino alcohol, (S)-2-Amino-3-cyclohexylpropan-1-ol. This compound, also known as 3-Cyclohexyl-L-alaninol, is a valuable building block in medicinal chemistry, particularly in the synthesis of renin inhibitors and other therapeutic agents. A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and utilization in drug discovery and development pipelines.

Physicochemical Properties

This compound is a white to light yellow crystalline solid. It is soluble in water and alcohol solvents.

| Property | Value |

| Molecular Formula | C₉H₁₉NO |

| Molecular Weight | 157.25 g/mol |

| CAS Number | 131288-67-0 |

| Appearance | White to light yellow crystal |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | m | 1H | H-2 |

| ~3.4 | dd | 1H | H-1a |

| ~3.2 | dd | 1H | H-1b |

| ~1.8 - 0.8 | m | 13H | Cyclohexyl protons, H-3 |

| (variable) | br s | 3H | -NH₂, -OH |

Note: The chemical shifts of the amine (-NH₂) and hydroxyl (-OH) protons are variable and depend on the solvent and concentration. The multiplicity "m" denotes a multiplet, "dd" a doublet of doublets, and "br s" a broad singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~65 | C-1 |

| ~55 | C-2 |

| ~40 | C-3 |

| ~35 | Cyclohexyl C-1' |

| ~34 | Cyclohexyl C-2', C-6' |

| ~27 | Cyclohexyl C-4' |

| ~26 | Cyclohexyl C-3', C-5' |

IR (Infrared) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| 2920 - 2850 | Strong | C-H stretching (aliphatic) |

| 1600 - 1500 | Medium | N-H bending |

| 1100 - 1000 | Strong | C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 158 | [M+H]⁺ (Molecular ion peak) |

| 140 | [M-NH₃]⁺ |

| 127 | [M-CH₂OH]⁺ |

| 83 | Cyclohexylmethyl cation |

Experimental Protocols

A common and effective method for the synthesis of this compound is the reduction of the corresponding amino acid, L-cyclohexylalanine, or its ester derivative.

Synthesis of this compound from L-Cyclohexylalanine Methyl Ester

This procedure involves the reduction of the ester functionality using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Materials:

-

L-cyclohexylalanine methyl ester

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

10% Sulfuric acid

-

Ethyl acetate

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous diethyl ether under a nitrogen atmosphere. The flask is cooled in an ice bath.

-

Addition of Ester: A solution of L-cyclohexylalanine methyl ester in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of ethyl acetate, followed by water or a saturated aqueous solution of sodium sulfate to decompose the excess LiAlH₄ and the aluminum salts.

-

Workup: The resulting precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the synthesized this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides essential spectroscopic and synthetic information for this compound. The presented data and protocols are intended to support researchers and scientists in the effective synthesis, characterization, and application of this important chiral building block in the field of drug discovery and development. Accurate spectroscopic analysis is paramount for ensuring the quality and identity of this compound in any research or development endeavor.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (S)-2-Amino-3-cyclohexylpropan-1-ol

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (S)-2-Amino-3-cyclohexylpropan-1-ol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the predicted spectral data, provides a detailed experimental protocol for acquiring such spectra, and illustrates the structural correlations through a Graphviz diagram.

Predicted NMR Data

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound shows distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the neighboring functional groups, namely the amino and hydroxyl groups, as well as the cyclohexyl ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H on -OH | Broad singlet | 1H | |

| H on -NH₂ | Broad singlet | 2H | |

| H on C1 | Multiplet | 2H | |

| H on C2 | Multiplet | 1H | |

| H on C3 | Multiplet | 2H | |

| H on C4 (cyclohexyl) | Multiplet | 1H | |

| H on C5, C6, C7, C8, C9 (cyclohexyl) | Multiplet | 10H |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum reveals the chemical environments of the carbon atoms in this compound. The presence of the electron-withdrawing amino and hydroxyl groups results in downfield shifts for the adjacent carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂OH) | ~65 |

| C2 (-CH(NH₂)-) | ~55 |

| C3 (-CH₂-cyclohexyl) | ~40 |

| C4 (cyclohexyl, attached to C3) | ~35 |

| C5, C9 (cyclohexyl) | ~33 |

| C6, C8 (cyclohexyl) | ~26 |

| C7 (cyclohexyl) | ~27 |

Experimental Protocols

The following is a detailed protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound. This protocol is based on standard methodologies for small organic molecules and amino alcohols.[1][2][3]

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common choices for amino alcohols. The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -OH and -NH₂).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for referencing the chemical shifts to 0 ppm.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically 10-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the spectra to the internal standard (TMS at 0 ppm).

-

Structural and Spectral Correlations

The following diagram illustrates the logical relationship between the chemical structure of this compound and its key predicted NMR signals.

References

(S)-2-Amino-3-cyclohexylpropan-1-ol: A Technical Safety and Hazard Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known safety and hazard information for the chemical compound (S)-2-Amino-3-cyclohexylpropan-1-ol. Due to a lack of a dedicated Safety Data Sheet (SDS) for this specific molecule, this guide synthesizes data from structurally similar compounds, including its hydrochloride salt and other amino alcohols, to provide a thorough understanding of its potential hazards. All professionals handling this substance should exercise caution and adhere to the safety protocols outlined herein.

GHS Hazard Identification and Classification

Table 1: GHS Hazard Summary (Inferred)

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage (inferred) / H315: Causes skin irritation | Danger / Warning | GHS05 (Corrosion), GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | H314: Causes severe skin burns and eye damage (inferred) / H319: Causes serious eye irritation | Danger / Warning | GHS05 (Corrosion), GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity - Single Exposure | H335: May cause respiratory irritation (inferred) | Warning | GHS07 (Exclamation Mark) |

Physical and Chemical Properties

Limited specific data for the free base form of this compound is available. The following table summarizes known and predicted physical and chemical properties.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C9H19NO | [2] |

| Molar Mass | 157.25 g/mol | [2][3][4] |

| Boiling Point | 120 °C (at 1 Torr) | [3] |

| pKa (Predicted) | 12.86 ± 0.10 | [2][3] |

| Flash Point | Not available for the free base. Not applicable for the hydrochloride salt. | [1] |

| Solubility | Soluble in water and alcohol solvents. | [3] |

Toxicological Data

Quantitative toxicological data for this compound is scarce. The information below is derived from a structurally related compound and should be used as an estimate of potential toxicity.

Table 3: Toxicological Data (for structurally similar compounds)

| Test | Species | Route | Value | Compound Tested |

| LD50 | Rat | Oral | 7,500 mg/kg | (±)-3-Amino-1,2-propanediol |

Precautionary Measures and Personal Protective Equipment (PPE)

Based on the inferred hazards, the following precautionary statements and PPE are recommended when handling this compound.

Table 4: Recommended Precautionary Statements and PPE

| Category | Precautionary Statements |

| Prevention | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| Response | P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |

| Storage | P405: Store locked up. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

| PPE | Chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, lab coat, and respiratory protection (e.g., N95 dust mask or higher) if dust or aerosols are generated.[1] |

Experimental Protocols

The following are summaries of standard OECD guidelines for key toxicological assessments. These protocols would be appropriate for generating definitive data for this compound.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to assess the potential of a substance to cause localized skin irritation or corrosion.

-

Animal Model: A single albino rabbit is typically used for the initial test.

-

Test Substance Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of clipped skin (approximately 6 cm²). The site is then covered with a gauze patch and a semi-occlusive dressing.

-

Exposure Duration: The standard exposure period is 4 hours. However, for substances suspected of being corrosive, a sequential approach may be used, with observations at 3 minutes, 1 hour, and 4 hours. The test is terminated if a corrosive effect is observed at any point.

-

Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 60 minutes, 24, 48, and 72 hours after removal. The reactions are scored based on a standardized scale.

-

Confirmation: If no corrosive effect is observed in the initial test, the response is confirmed in up to two additional animals.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Animal Model: The test is typically performed on a single albino rabbit initially.

-

Test Substance Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The lesions are scored according to a standardized system.

-

Confirmation: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals. The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.

-

Animal Model: The test is typically conducted in rats.

-

Dosing Procedure: A stepwise procedure is used, with a group of three animals per step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, or 2000 mg/kg body weight) based on available information.

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Endpoint: The classification of the substance is determined by the number of animals that die at specific dose levels. This method avoids the use of a large number of animals to determine a precise LD50 value.

Environmental Hazards

There is currently no specific data available on the ecotoxicity or environmental fate of this compound. However, given its solubility in water, it is likely to be mobile in the environment. Until specific data is available, it should be handled in a manner that prevents its release into the environment.

Logical Workflow for Hazard Assessment

The following diagram illustrates a logical workflow for assessing the hazards of a chemical substance like this compound, in line with OECD guidelines.

Signaling Pathway for Skin Corrosion

The following diagram illustrates a simplified signaling pathway leading to skin corrosion upon exposure to a corrosive substance.

References

An In-Depth Technical Guide on the Chirality of (S)-2-Amino-3-cyclohexylpropan-1-ol: A Key Building Block in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral molecule (S)-2-amino-3-cyclohexylpropan-1-ol, a critical building block in the synthesis of various pharmaceuticals, most notably renin inhibitors. This document details its physicochemical properties, outlines a common enantioselective synthetic route, and illustrates its application in the synthesis of the antihypertensive drug Aliskiren. Furthermore, it describes the biochemical pathway targeted by drugs derived from this chiral amino alcohol.

Physicochemical and Chiral Properties

This compound is a chiral primary amino alcohol. The stereochemistry at the C2 position is crucial for its biological activity and its utility as a chiral synthon. The hydrochloride salt is a common and stable form of this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₉NO | |

| Molecular Weight | 157.25 g/mol | |

| Appearance | White to off-white powder | General Knowledge |

| Melting Point (HCl salt) | 230 °C (decomposes) | |

| Specific Optical Rotation [α]D²⁰ (HCl salt) | +2.6° (c=1 in methanol) | |

| CAS Number | 131288-67-0 | |

| CAS Number (HCl salt) | 117160-99-3 |

Enantioselective Synthesis of this compound

The most common and efficient method for the enantioselective synthesis of this compound is the reduction of the corresponding amino acid, L-cyclohexylalanine, or its ester derivative. This method preserves the stereochemistry of the starting material.

Experimental Protocol: Reduction of L-Cyclohexylalanine Methyl Ester

Objective: To synthesize this compound by reduction of L-cyclohexylalanine methyl ester using lithium aluminum hydride (LiAlH₄).

Materials:

-

L-Cyclohexylalanine methyl ester

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) in diethyl ether

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A solution of L-cyclohexylalanine methyl ester in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Quenching: The reaction is carefully quenched by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water, while maintaining a low temperature.

-

Work-up: The resulting solid is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate.

-

Isolation of the Free Base: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

-

Formation of the Hydrochloride Salt (Optional but recommended for stability and handling): The crude amino alcohol is dissolved in dichloromethane and a solution of HCl in diethyl ether is added until precipitation is complete. The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Expected Yield and Purity:

-

Yield: Typically in the range of 85-95%.

-

Enantiomeric Excess (ee): >99% (as the starting material is enantiopure).

Synthesis Workflow

Caption: Workflow for the synthesis of this compound HCl.

Application in Drug Development: Synthesis of Aliskiren

This compound and its derivatives are key intermediates in the synthesis of the direct renin inhibitor, Aliskiren. The following is a simplified representation of a synthetic route to an Aliskiren intermediate, highlighting the incorporation of a similar chiral amino alcohol building block.

Experimental Workflow: Synthesis of an Aliskiren Intermediate

This workflow illustrates a convergent synthesis approach where a chiral amino alcohol derivative is coupled with another key fragment.

Caption: Convergent synthesis of an Aliskiren intermediate.

Role in Signaling Pathways: Inhibition of the Renin-Angiotensin System

This compound is a component of direct renin inhibitors, which target the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance.

The Renin-Angiotensin Signaling Pathway

The RAS cascade begins with the enzyme renin cleaving angiotensinogen to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II, the primary active component of the system. Angiotensin II binds to its receptor (AT1), leading to vasoconstriction and the release of aldosterone, which in turn causes sodium and water retention, ultimately increasing blood pressure. Direct renin inhibitors, containing the structural motif derived from this compound, bind to the active site of renin, preventing the initial, rate-limiting step of this cascade.

Caption: The Renin-Angiotensin System and the point of inhibition.

An In-depth Technical Guide on the Solubility of (S)-2-Amino-3-cyclohexylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (S)-2-Amino-3-cyclohexylpropan-1-ol, a chiral amino alcohol with applications in organic synthesis, notably as a building block for renin inhibitors. Due to the limited availability of specific quantitative solubility data for this compound, this guide presents qualitative information, estimated solubility based on structurally similar compounds, and detailed experimental protocols for precise solubility determination.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For a pharmaceutical intermediate like this compound, understanding its solubility in different solvents is crucial for reaction kinetics, purification, formulation, and ultimately, bioavailability of the final active pharmaceutical ingredient (API).

Factors influencing the solubility of amino alcohols include:

-

pH: The amino group can be protonated and the hydroxyl group can be deprotonated, making solubility highly dependent on the pH of the medium.

-

Temperature: Solubility is generally temperature-dependent, though the relationship is not always linear.

-

Solvent Polarity: The presence of both a polar amino alcohol group and a nonpolar cyclohexyl group means that solubility will vary significantly between polar and nonpolar solvents.

-

Salt Form: The hydrochloride salt of this compound is a solid and is expected to have different solubility characteristics compared to the free base.[1]

Solubility Profile of this compound

Qualitative Solubility:

This compound is reported to be soluble in water and alcohol solvents.[2]

Estimated Quantitative Solubility:

To provide a more quantitative perspective, the table below presents solubility data for structurally analogous amino alcohols. These compounds share key functional groups and structural motifs with this compound, making their solubility behavior a reasonable proxy.

| Compound Name | Structure | Molecular Weight ( g/mol ) | Solvent | Solubility | Reference |

| This compound | C9H19NO | 157.25 | Water, Alcohols | Soluble (Qualitative) | [2] |

| (S)-(+)-Leucinol | C6H15NO | 117.19 | Water, Organic Solvents | Soluble | [3] |

| DMSO | 22.5 mg/mL (192 mM) | [4] | |||

| (S)-(+)-Valinol | C5H13NO | 103.16 | Water | Very Soluble | [5] |

| Water (Predicted) | 286.0 mg/mL | [6] | |||

| DL-2-Amino-1-butanol | C4H11NO | 89.14 | Water | Very Soluble / Miscible | [7][8][9] |

Note: The data for analogous compounds suggest that this compound is likely to exhibit good solubility in polar solvents like water and lower alcohols, and potentially in DMSO.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method and Gravimetric Analysis

This section outlines a standard procedure for accurately determining the thermodynamic solubility of this compound.

1. Principle:

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined gravimetrically.

2. Materials and Apparatus:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath with orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Glass vials with screw caps

-

Pipettes

-

Evaporating dish or pre-weighed glass vials

-

Drying oven

3. Procedure:

-

Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume (e.g., 5 mL) of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to sediment. Alternatively, centrifuge the vials to facilitate phase separation.[1]

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter to avoid transferring any undissolved solid.

-

Gravimetric Analysis:

-

Dispense the filtered supernatant into a pre-weighed, dry evaporating dish or vial.

-

Record the exact weight of the dish/vial with the solution.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until a constant weight of the dried solute is achieved.[10][11]

-

Record the final weight of the dish/vial with the dried solute.

-

-

Calculation:

-

Weight of the solute = (Weight of dish + dried solute) - (Weight of empty dish)

-

Weight of the solvent = (Weight of dish + solution) - (Weight of dish + dried solute)

-

Solubility ( g/100 g solvent) = (Weight of solute / Weight of solvent) x 100

-

4. Data Presentation:

The results should be tabulated, presenting the solubility of this compound in each solvent at the specified temperature.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Water | 25 | To be determined |

| Ethanol | 25 | To be determined |

| Methanol | 25 | To be determined |

| Isopropanol | 25 | To be determined |

| Acetone | 25 | To be determined |

| Ethyl Acetate | 25 | To be determined |

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. L(+)-Leucinol | Aminopeptidase | TargetMol [targetmol.com]

- 5. Valinol - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Page loading... [guidechem.com]

- 8. echemi.com [echemi.com]

- 9. Cas 96-20-8,2-AMINO-1-BUTANOL | lookchem [lookchem.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

An In-Depth Technical Guide to the Discovery and History of 3-Cyclohexyl-L-alaninol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key developments related to 3-Cyclohexyl-L-alaninol, a chiral amino alcohol that has garnered significant interest in medicinal chemistry. Primarily utilized as a building block in the synthesis of potent renin inhibitors for the treatment of hypertension, this document details its synthesis, physicochemical properties, and its role in the context of the Renin-Angiotensin System. This guide also presents quantitative bioactivity data for compounds incorporating the 3-Cyclohexyl-L-alaninol moiety, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows to serve as a valuable resource for researchers in drug discovery and development.

Introduction

3-Cyclohexyl-L-alaninol, systematically known as (S)-2-amino-3-cyclohexylpropan-1-ol, is a non-proteinogenic amino alcohol. Its structure, featuring a cyclohexyl group attached to an alaninol backbone, imparts unique steric and lipophilic properties that have been exploited in the design of enzyme inhibitors. The primary application of this chiral building block has been in the development of renin inhibitors, a class of drugs that target the rate-limiting step of the Renin-Angiotensin System (RAS), a critical pathway in the regulation of blood pressure.[1] This guide will explore the journey of 3-Cyclohexyl-L-alaninol from its chemical synthesis to its application in potent therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Cyclohexyl-L-alaninol and its precursor, 3-Cyclohexyl-L-alanine, is provided in the table below. This data is essential for understanding its behavior in biological systems and for its application in synthetic chemistry.

| Property | 3-Cyclohexyl-L-alaninol | 3-Cyclohexyl-L-alanine |

| Molecular Formula | C9H19NO | C9H17NO2 |

| Molecular Weight | 157.25 g/mol [2] | 171.24 g/mol [3] |

| CAS Number | 131288-67-0[2] | 27527-05-5[3] |

| Appearance | White or light yellow crystal[4] | Data not available |

| Melting Point | 230 °C (decomposes) (as hydrochloride salt)[5] | Data not available |

| Solubility | Soluble in water and alcohol[4] | Data not available |

| Optical Rotation | [α]20/D +2.6° (c = 1 in methanol) (as hydrochloride salt)[5] | Data not available |

Discovery and History

The general strategy for the synthesis of such amino alcohols involves the reduction of the corresponding amino acid or its ester derivative. This approach allows for the retention of the stereochemistry at the alpha-carbon, which is crucial for biological activity.

Experimental Protocols

Synthesis of 3-Cyclohexyl-L-alaninol